![molecular formula C17H20ClN3O B5632114 5-CHLORO-N~4~-CYCLOHEXYL-3-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE](/img/structure/B5632114.png)
5-CHLORO-N~4~-CYCLOHEXYL-3-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE
Overview
Description
5-CHLORO-N~4~-CYCLOHEXYL-3-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE is a compound belonging to the pyrazole family, which is known for its diverse biological activities and applications in various fields such as agriculture, medicine, and chemistry This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a chloro group, a cyclohexyl group, a methyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-N~4~-CYCLOHEXYL-3-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the pyrazole ring.
Substitution Reactions: The chloro, cyclohexyl, methyl, and phenyl groups are introduced through various substitution reactions. For example, the chloro group can be introduced via a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Amidation: The carboxamide group is introduced through an amidation reaction, where the carboxylic acid derivative of the pyrazole is reacted with an amine (e.g., cyclohexylamine) in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
5-CHLORO-N~4~-CYCLOHEXYL-3-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles (amines, thiols), solvents like dichloromethane or ethanol, reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce various substituted pyrazole derivatives.
Scientific Research Applications
5-CHLORO-N~4~-CYCLOHEXYL-3-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antifungal, antibacterial, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of agrochemicals, such as fungicides and herbicides, due to its ability to inhibit specific enzymes in pathogens.
Mechanism of Action
The mechanism of action of 5-CHLORO-N~4~-CYCLOHEXYL-3-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes such as succinate dehydrogenase, which is involved in the mitochondrial electron transport chain. This inhibition can disrupt the energy production in pathogens, leading to their death.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carboxamide: Similar structure but lacks the cyclohexyl group.
N~4~-Cyclohexyl-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carboxamide: Similar structure but lacks the chloro group.
5-Chloro-N~4~-Cyclohexyl-1-Phenyl-1H-Pyrazole-4-Carboxamide: Similar structure but lacks the methyl group.
Uniqueness
The uniqueness of 5-CHLORO-N~4~-CYCLOHEXYL-3-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE lies in its specific combination of substituents, which contribute to its distinct chemical properties and potential applications. The presence of the chloro, cyclohexyl, methyl, and phenyl groups in the pyrazole ring enhances its biological activity and makes it a valuable compound for various scientific research and industrial applications.
Properties
IUPAC Name |
5-chloro-N-cyclohexyl-3-methyl-1-phenylpyrazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O/c1-12-15(17(22)19-13-8-4-2-5-9-13)16(18)21(20-12)14-10-6-3-7-11-14/h3,6-7,10-11,13H,2,4-5,8-9H2,1H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJYNBFFHQILFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)NC2CCCCC2)Cl)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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